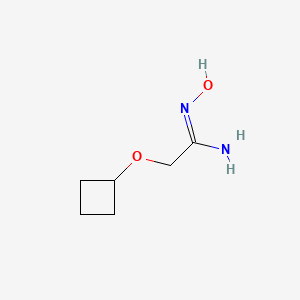
4-Chloro-5-(trifluoromethyl)phthalic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(trifluoromethyl)phthalic acid has a wide range of applications in scientific research. It is used in the synthesis of various substituted aromatic compounds, such as 1,3-diaryl-2-propenes, and as a catalyst in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of a variety of novel compounds, such as 1,3-diaryl-2-propenes, 1,2-bis(4-chloro-5-trifluoromethylbenzoyl)ethanes, and 1,3-bis(4-chloro-5-trifluoromethylbenzoyl)propanes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(trifluoromethyl)phthalic acid is largely dependent on the specific reaction conditions. Generally, the compound acts as a Lewis acid, which is capable of accepting a pair of electrons from a nucleophile. This causes the nucleophile to become a leaving group, and the reaction proceeds to completion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is known to be non-toxic, and is not likely to cause any adverse effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Chloro-5-(trifluoromethyl)phthalic acid in laboratory experiments is its versatility. It is a highly reactive compound, and can be used in a variety of reactions to synthesize a variety of compounds. Additionally, it is non-toxic, and can be used safely in laboratory experiments. However, the compound is sensitive to light and air, and must be stored in a cool, dark place.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Chloro-5-(trifluoromethyl)phthalic acid. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further research could be done into the biochemical and physiological effects of the compound, as well as its potential applications in drug design and other scientific research. Additionally, further research could be done into the potential use of the compound as a catalyst in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Finally, further research could be done into the potential use of the compound as a starting material in the synthesis of a variety of novel compounds.
Eigenschaften
IUPAC Name |
4-chloro-5-(trifluoromethyl)phthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O4/c10-6-2-4(8(16)17)3(7(14)15)1-5(6)9(11,12)13/h1-2H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKNDHFERQJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198773 | |
| Record name | 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1301739-50-3 | |
| Record name | 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate](/img/structure/B3432995.png)

![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)






![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3433076.png)


